5-(4-Nitrophenyl)cyclohexane-1,3-dione
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Overview
Description
5-(4-Nitrophenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₁NO₄ It is characterized by a cyclohexane ring substituted with a nitrophenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)cyclohexane-1,3-dione typically involves the reaction of 4-nitrobenzaldehyde with cyclohexane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Condensation: The keto groups can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products Formed
Reduction: 5-(4-Aminophenyl)cyclohexane-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines or hydrazones.
Scientific Research Applications
5-(4-Nitrophenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)cyclohexane-1,3-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)cyclohexane-1,3-dione: Similar structure but with an amino group instead of a nitro group.
2-(4-Nitrophenyl)cyclohexane-1,3-dione: Similar structure but with the nitro group at a different position on the cyclohexane ring.
Uniqueness
5-(4-Nitrophenyl)cyclohexane-1,3-dione is unique due to the presence of both the nitro group and the cyclohexane-1,3-dione moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(4-nitrophenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11-5-9(6-12(15)7-11)8-1-3-10(4-2-8)13(16)17/h1-4,9H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGHIOOSOQCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344960 |
Source
|
Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-75-4 |
Source
|
Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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